molecular formula C5H5BrN2OS B2758197 4-bromo-N'-hydroxythiophene-3-carboximidamide CAS No. 1862265-45-9

4-bromo-N'-hydroxythiophene-3-carboximidamide

Cat. No.: B2758197
CAS No.: 1862265-45-9
M. Wt: 221.07
InChI Key: COIWZBYBUMKHKS-UHFFFAOYSA-N
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Description

4-Bromo-N'-hydroxythiophene-3-carboximidamide is a brominated thiophene derivative featuring a hydroxamic acid-like functional group (N'-hydroxy carboximidamide) at the 3-position of the heteroaromatic ring. Its structure combines the electron-withdrawing effects of bromine with the metal-chelating properties of the N-hydroxy group, suggesting applications in catalysis, bioactive molecule design, or sensor development. However, detailed studies on its synthesis, stability, and applications remain sparse in the literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N'-hydroxythiophene-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c6-4-2-10-1-3(4)5(7)8-9/h1-2,9H,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIWZBYBUMKHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CS1)Br)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-hydroxythiophene-3-carboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N'-hydroxythiophene-3-carboximidamide has been investigated for its potential role as an inhibitor of various enzymes, particularly in the context of treating infectious diseases. Its mechanism of action is believed to involve interaction with specific molecular targets, which may include:

  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes that are crucial for the survival of pathogens, including protozoan parasites and bacteria. For instance, it may inhibit N-myristoyltransferase, an enzyme implicated in several microbial infections .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound could exhibit anticancer properties by targeting tumor cell metabolism, specifically through inhibition of key metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .

Biological Studies

Research indicates that this compound can be utilized in biological assays to explore enzyme interactions and protein binding affinities. Its hydroxy and bromo substituents enhance its reactivity and selectivity towards biological targets .

Material Science

In addition to its biological applications, this compound is also being explored for use in the development of new materials. Its unique chemical structure may contribute to the design of polymers or coatings with specific functionalities, such as improved electrical conductivity or enhanced chemical resistance .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Case Study on Enzyme Inhibition : A study focused on the inhibition of N-myristoyltransferase demonstrated that derivatives of this compound exhibited selective inhibition against protozoan N-myristoyltransferases while sparing human counterparts, suggesting potential for therapeutic applications against diseases like malaria .
  • Anticancer Potential : Research evaluating the anticancer properties of related compounds indicated significant cytotoxicity against breast cancer cell lines. The study utilized molecular docking techniques to elucidate binding interactions with target proteins .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryEnzyme inhibitors for infectious diseases and cancerSelective inhibition against protozoan enzymes; potential anticancer activity
Biological StudiesInvestigating enzyme interactions and protein bindingEnhanced reactivity due to functional groups
Material ScienceDevelopment of new materials with specific functionalitiesPotential for improved conductivity and chemical resistance

Mechanism of Action

The mechanism of action of 4-bromo-N’-hydroxythiophene-3-carboximidamide involves its interaction with specific molecular targets. The bromine and hydroxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

  • Structural Differences :
    • Core Ring : 3-Chloro-N-phenyl-phthalimide is based on a phthalimide (isoindole-1,3-dione) ring system, while the target compound features a thiophene ring.
    • Substituents : The former has a chlorine atom at the 3-position and a phenyl group at the N-position, whereas 4-bromo-N'-hydroxythiophene-3-carboximidamide includes bromine at the 4-position and a hydroxamic acid-like side chain.
  • Applications: 3-Chloro-N-phenyl-phthalimide is a monomer precursor for high-performance polyimides due to its thermal stability and rigidity . In contrast, the thiophene derivative’s N-hydroxy group may enable metal coordination or radical scavenging, suggesting utility in redox-active materials or enzyme inhibition.
  • Reactivity :
    • The chloro group in phthalimide derivatives typically undergoes nucleophilic substitution, while the bromine in the thiophene compound may participate in cross-coupling reactions (e.g., Suzuki-Miyaura).

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline ()

  • Structural Differences: Aromatic System: This compound is benzene-based, whereas the target molecule uses a thiophene scaffold. Functional Groups: The aniline derivative includes a trifluoromethyl group and dimethylamino substituents, contrasting with the thiophene compound’s hydroxamic acid and bromine groups.
  • Synthesis :
    • The para-bromination of aromatic amines (as described in ) often employs electrophilic substitution, whereas bromination of thiophenes may require directed metalation or halogen dance mechanisms due to the ring’s electron-rich nature.
  • Applications :
    • The trifluoromethyl group in the aniline derivative enhances lipophilicity and metabolic stability, making it relevant in agrochemicals or pharmaceuticals. The thiophene analog’s hydroxamic acid group could impart metal-binding or nitric oxide synthase inhibitory activity .

Potassium Fluoroionophores (, Ref 16)

  • Functional Comparison: Potassium-selective fluoroionophores (e.g., U.S. Patent 6,660,526) often use crown ethers or cryptands for ion recognition. The N'-hydroxy group in the thiophene compound may act as a weak ionophore, though its selectivity for potassium vs. other cations remains untested.

Data Table: Key Comparative Properties

Property This compound 3-Chloro-N-phenyl-phthalimide 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Core Structure Thiophene Phthalimide Benzene
Key Substituents Br (4-position), N'-hydroxy carboximidamide Cl (3-position), N-phenyl Br (4-position), CF₃ (3-position), N,N-dimethyl
Electrophilic Reactivity High (Br activates cross-coupling) Moderate (Cl for substitution) Moderate (Br for substitution)
Thermal Stability Likely moderate (thiophene stability) High (polyimide precursor) High (CF₃ enhances stability)
Applications Chelation, catalysis, sensors Polymer synthesis Pharmaceuticals, agrochemicals

Biological Activity

4-Bromo-N'-hydroxythiophene-3-carboximidamide is a compound with the molecular formula C5_5H5_5BrN2_2OS and a molecular weight of 221.08 g/mol. This compound has garnered attention due to its unique structural properties, which contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound features a bromine atom and a hydroxy group attached to a thiophene ring, which significantly influences its reactivity and biological interactions. The synthesis typically involves bromination and subsequent functionalization under controlled conditions, allowing for the production of high-purity compounds suitable for research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine and hydroxy groups enhances its binding affinity to various enzymes and proteins, potentially leading to inhibition or modulation of their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents against diseases.
  • Protein Interaction : It can alter protein functions by binding to active sites or allosteric sites, impacting cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines indicate potential cytotoxicity, warranting further exploration in cancer therapy.
  • Enzyme Modulation : Its role as an enzyme inhibitor is being studied in the context of drug development for diseases like trypanosomiasis.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These findings suggest that the compound could be developed as a novel antimicrobial agent.

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including prostate (PC3) and breast (MCF7) cancer cells. The results indicated a dose-dependent decrease in cell viability:

Cell LineIC50 (µM) at 24hIC50 (µM) at 48h
PC340.127.05
MCF750.235.12

The compound exhibited greater potency against PC3 cells compared to MCF7 cells, indicating potential specificity in targeting certain cancer types.

Q & A

Q. What are the key steps in synthesizing 4-bromo-N'-hydroxythiophene-3-carboximidamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves bromination of a thiophene precursor using agents like N-bromosuccinimide (NBS) under catalytic conditions (e.g., Lewis acids) . Subsequent functionalization includes introducing the hydroxythiophene-carboximidamide group via nucleophilic substitution or condensation reactions. Optimization focuses on:
  • Catalyst selection : FeCl₃ or AlCl₃ for bromination efficiency.
  • Temperature control : Maintaining 0–5°C during bromination to avoid side products.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for imidamide formation .
Key Reaction Parameters Optimal Conditions
Brominating AgentNBS (1.2 equiv)
CatalystFeCl₃ (0.1 equiv)
SolventDichloromethane
Temperature0–5°C

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for bromine (δ 6.8–7.2 ppm in ¹H) and imidamide groups (δ 160–165 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 261.95) .
  • Infrared (IR) Spectroscopy : Peaks at 3200–3400 cm⁻¹ (N–H stretch) and 1650–1700 cm⁻¹ (C=N stretch) validate functional groups .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group, enabling Suzuki or Buchwald-Hartwig couplings. Electron-withdrawing groups (e.g., imidamide) enhance reactivity by polarizing the C–Br bond. Key considerations:
  • Ligand selection : Use Pd(PPh₃)₄ for Suzuki couplings to stabilize intermediates .
  • Base optimization : K₂CO₃ in dioxane improves coupling yields (70–85%) compared to weaker bases .
  • Monitoring : Track reaction progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from divergent assay conditions or impurity profiles. Mitigation approaches:
  • Reproducibility checks : Replicate studies using identical cell lines (e.g., HeLa) and assay protocols (e.g., MTT viability tests) .
  • Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Statistical analysis : Apply ANOVA to compare IC₅₀ values across studies, accounting for batch-to-batch variability .

Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS):
  • Target preparation : Retrieve protein structures from PDB (e.g., COX-2: PDB ID 5KIR) .
  • Ligand parameterization : Assign charges via AM1-BCC in OpenBabel .
  • Binding site analysis : Identify key residues (e.g., Arg120 in COX-2) for hydrogen bonding with the imidamide group .

Application-Oriented Questions

Q. What role does this compound play in designing kinase inhibitors?

  • Methodological Answer : The compound serves as a scaffold for ATP-competitive inhibitors. Functionalization strategies:
  • Substitution at C-3 : Introduce pyridine or quinoline moieties to enhance hydrophobic interactions .
  • Bioisosteric replacement : Replace bromine with CF₃ to improve metabolic stability .
  • In vitro testing : Use kinase profiling panels (e.g., Eurofins) to assess selectivity against JAK2 or EGFR .

Q. How is this compound utilized in material science for organic electronics?

  • Methodological Answer : The thiophene core enables π-conjugation, critical for charge transport. Applications include:
  • OLEDs : Blend with PEDOT:PSS for emissive layers; measure electroluminescence at 450–500 nm .
  • Photovoltaics : Optimize HOMO/LUMO levels (-5.3 eV/-3.1 eV) via DFT calculations (B3LYP/6-31G*) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between synthetic batches?

  • Methodological Answer : Variations arise from residual solvents or tautomeric forms. Solutions:
  • Drying protocols : Lyophilize samples for 24 hours to remove DMSO .
  • Tautomer analysis : Use 2D NMR (HSQC) to distinguish enol-imine vs. keto-amine forms .

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